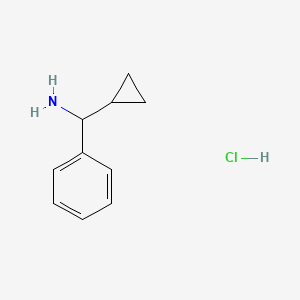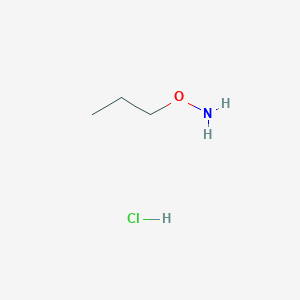![molecular formula C15H26O B1279997 2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol CAS No. 22451-73-6](/img/structure/B1279997.png)
2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol
Descripción general
Descripción
“2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol” is a complex organic molecule. It contains a total of 43 bonds, including 17 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, 1 ten-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .
Molecular Structure Analysis
The molecule contains a total of 42 atoms, including 26 Hydrogen atoms, 15 Carbon atoms, and 1 Oxygen atom . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .Physical And Chemical Properties Analysis
The molecule’s physical and chemical properties are determined by its structure, which includes its bonds and atoms. For example, the presence of a hydroxyl group and a tertiary alcohol in the molecule could influence its reactivity and solubility .Aplicaciones Científicas De Investigación
Antifungal Applications
Bulnesol has been identified as having significant antifungal activity against wood-rotting fungi. This makes it a potential candidate for use as a natural fungicide in the protection of lignocellulosic materials such as wood . Its efficacy against brown-rot fungus Laetiporus sulphureus and white-rot fungus Lenzites betulina suggests its utility in forest product preservation and decay control.
Molecular Rearrangements and Synthetic Applications
In the field of organic chemistry, bulnesol’s structure allows for interesting molecular rearrangements. These rearrangements can be used to study reaction mechanisms or to synthesize new compounds with potential applications in pharmaceuticals and crop science .
Biosynthesis Research
Bulnesol is involved in the biosynthesis pathways of various natural products. Studying these pathways can provide insights into the production of other sesquiterpenes and their derivatives, which are important for developing new drugs and understanding biological processes .
Endophytic Fungi Metabolism
Endophytic fungi, which live inside plant tissues, are known to produce bulnesol. Researching these fungi and their metabolites can lead to the discovery of new bioactive compounds with applications in medicine and agriculture .
Phytochemical Analysis
Bulnesol is a key compound in the phytochemical analysis of certain plants. Its presence can indicate specific medicinal properties and contribute to the understanding of a plant’s chemical profile and potential uses .
Natural Product Chemistry
As a natural product, bulnesol contributes to the field of natural product chemistry, where it can be used as a building block for the synthesis of complex molecules. This has implications for drug discovery and the development of new materials .
Mecanismo De Acción
Bulnesol is a sesquiterpenoid that can be isolated from Salvia dorystaechas . It has been found to have antifungal properties .
Target of Action
Bulnesol primarily targets Fusarium moniliforme , a type of fungus . This fungus is responsible for various plant and human diseases, making Bulnesol a potential candidate for antifungal research.
Mode of Action
Bulnesol interacts with Fusarium moniliforme, inhibiting its activity
Biochemical Pathways
Its antifungal activity suggests it may interfere with the essential biological processes of fusarium moniliforme, leading to its inhibition .
Result of Action
Bulnesol’s antifungal action results in the inhibition of Fusarium moniliforme activity . This could potentially prevent or treat diseases caused by this fungus.
Propiedades
IUPAC Name |
2-[(3S,3aS,5R)-3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h11-12,14,16H,5-9H2,1-4H3/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOFSGDSFQNIAT-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(CCC(CC12)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C(CC[C@H](C[C@@H]12)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051873 | |
| Record name | Bulnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol | |
CAS RN |
22451-73-6 | |
| Record name | Bulnesol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22451-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,3aS,5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bulnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Bulnesol?
A1: Bulnesol has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.
Q2: Is there any spectroscopic data available for Bulnesol?
A: Yes, researchers commonly utilize techniques like GC-MS, IR, and NMR spectroscopy for the structural elucidation of Bulnesol. [, , , , ]
Q3: Where is Bulnesol naturally found?
A: Bulnesol is a constituent of the essential oils of various plant species, including Cinnamomum longepaniculatum [], Rhododendron tsinghaiense [], Callitris intratropica [], Gardenia jasminoides [], Neuropeltis acuminata [], and Michelia formosana [].
Q4: What extraction methods are commonly employed to obtain Bulnesol?
A: Bulnesol is typically isolated from plant materials using hydrodistillation or steam distillation techniques. [, , , ] Supercritical fluid extraction using carbon dioxide is also reported as an alternative method. []
Q5: Does Bulnesol exhibit any biological activities?
A: Research suggests that Bulnesol possesses antifungal activity against wood-decay fungi like Laetiporus sulphureus and Lenzites betulina. [] It also exhibits anti-inflammatory and anti-bacterial properties. [, , ] Additionally, Bulnesol displays insecticidal effects, specifically against silverleaf whitefly. []
Q6: What are the potential applications of Bulnesol based on its biological activities?
A: Bulnesol holds promise as a potential natural fungicide for protecting lignocellulosic materials from decay. [] Its anti-inflammatory and insecticidal properties make it a candidate for further investigation in the development of novel pharmaceuticals and agricultural products. [, ]
Q7: Can Bulnesol undergo any specific chemical transformations?
A: Bulnesol can be catalytically hydrogenated to yield dihydroguaiol. [] It can also be oxidized to form Bulnesol oxide. []
Q8: What is the role of the hydroxyisopropyl group in Bulnesol's activity?
A: Research suggests that the presence of the hydroxyisopropyl group in the structure of Bulnesol and similar sesquiterpenoids contributes to their antifungal activity. []
Q9: Does the chemical composition of essential oils containing Bulnesol vary geographically?
A: Yes, studies on species like Pycnocycla aucherana [] and Juniperus thurifera [] demonstrate that the content of Bulnesol and other essential oil components can vary depending on the geographic origin of the plant, likely due to environmental factors and genetic diversity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)
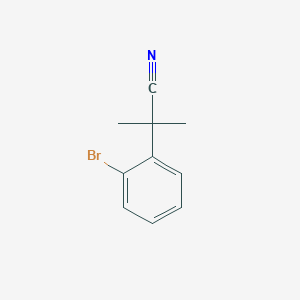



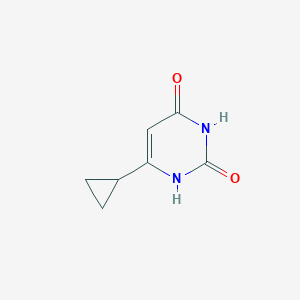
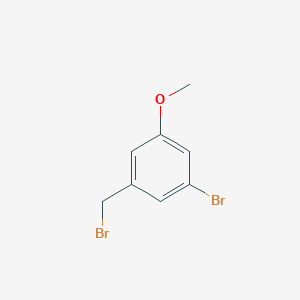
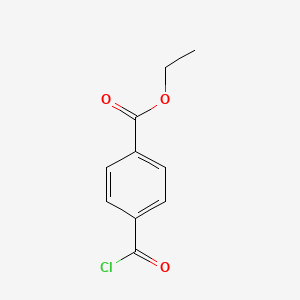
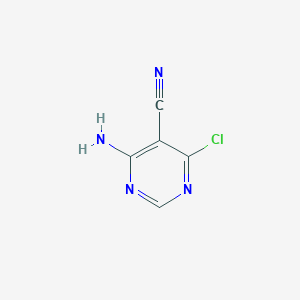
![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
